6-Methoxyquinoline-5-carbaldehyde
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Overview
Description
6-Methoxyquinoline-5-carbaldehyde is an organic compound with the molecular formula C11H9NO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Methoxyquinoline-5-carbaldehyde can be synthesized through several methods. One common approach involves the condensation of 6-methoxyquinoline with formylating agents under controlled conditions. For instance, the Vilsmeier-Haack reaction, which uses DMF (dimethylformamide) and POCl3 (phosphorus oxychloride), is a typical method to introduce the formyl group at the 5-position of the quinoline ring.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-Methoxyquinoline-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: 6-Methoxyquinoline-5-carboxylic acid.
Reduction: 6-Methoxyquinoline-5-methanol.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
6-Methoxyquinoline-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has shown that derivatives of this compound can act as inhibitors of specific enzymes and receptors, making them potential candidates for drug development.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-methoxyquinoline-5-carbaldehyde and its derivatives often involves interaction with biological macromolecules. For instance, in anticancer research, the compound has been shown to induce oxidative stress in cancer cells, leading to cell cycle arrest and apoptosis . The molecular targets include DNA and various enzymes involved in redox homeostasis.
Comparison with Similar Compounds
Similar Compounds
6-Methoxyquinoline: Lacks the aldehyde group but shares the quinoline core structure.
5-Formylquinoline: Similar structure but without the methoxy group.
6-Methylquinoline-5-carbaldehyde: Similar structure with a methyl group instead of a methoxy group.
Uniqueness
6-Methoxyquinoline-5-carbaldehyde is unique due to the presence of both the methoxy and aldehyde functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for diverse applications in synthesis and research, making it a valuable compound in various scientific fields.
Properties
IUPAC Name |
6-methoxyquinoline-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-14-11-5-4-10-8(9(11)7-13)3-2-6-12-10/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZUATWYOXFZFIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)N=CC=C2)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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